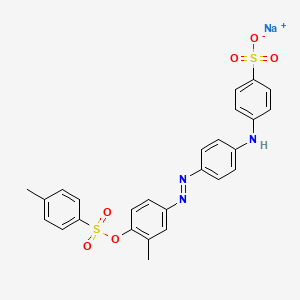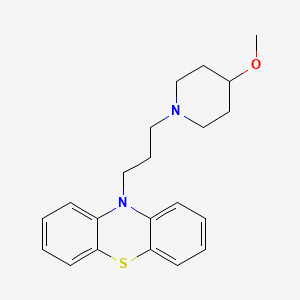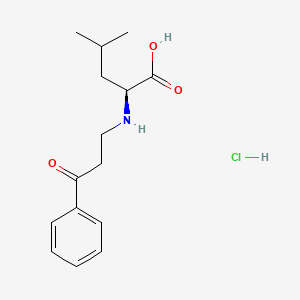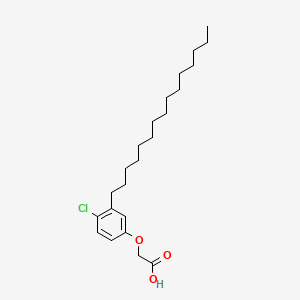
Acetic acid, (4-chloro-3-pentadecylphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (4-chloro-3-pentadecylphenoxy)- is an organic compound with the molecular formula C23H37ClO3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-chloro-3-pentadecylphenoxy)- typically involves the reaction of 4-chloro-3-pentadecylphenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-chloro-3-pentadecylphenol} + \text{acetic anhydride} \rightarrow \text{acetic acid, (4-chloro-3-pentadecylphenoxy)-} + \text{acetic acid} ]
Industrial Production Methods
In industrial settings, the production of acetic acid, (4-chloro-3-pentadecylphenoxy)- is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maximize yield and purity. The use of efficient catalysts and purification techniques ensures the production of high-quality acetic acid, (4-chloro-3-pentadecylphenoxy)- on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (4-chloro-3-pentadecylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, (4-chloro-3-pentadecylphenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mecanismo De Acción
The mechanism of action of acetic acid, (4-chloro-3-pentadecylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The chlorinated phenoxy group plays a crucial role in its binding affinity and specificity, making it a valuable compound for studying enzyme inhibition and receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, (4-chlorophenoxy)-: Similar structure but lacks the long pentadecyl chain.
Acetic acid, (4-chlorophenoxy)-, pentadecyl ester: Similar structure but in ester form.
Uniqueness
Acetic acid, (4-chloro-3-pentadecylphenoxy)- is unique due to the presence of both a chlorinated phenoxy group and a long pentadecyl chain
Propiedades
Número CAS |
117554-41-3 |
|---|---|
Fórmula molecular |
C23H37ClO3 |
Peso molecular |
397.0 g/mol |
Nombre IUPAC |
2-(4-chloro-3-pentadecylphenoxy)acetic acid |
InChI |
InChI=1S/C23H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-18-21(16-17-22(20)24)27-19-23(25)26/h16-18H,2-15,19H2,1H3,(H,25,26) |
Clave InChI |
YKVZOTMLZNFFND-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



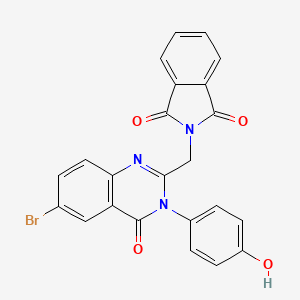



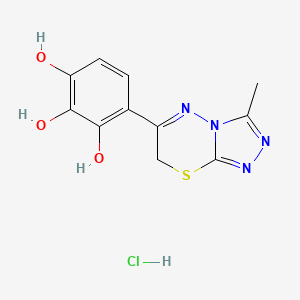

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide](/img/structure/B12697370.png)

